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molecular formula C8H8ClNO4S B3030997 Methyl 4-chloro-3-sulfamoylbenzoate CAS No. 1208-40-8

Methyl 4-chloro-3-sulfamoylbenzoate

Cat. No. B3030997
M. Wt: 249.67 g/mol
InChI Key: IPQHNKPCTMMTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592357B2

Procedure details

To a solution of methyl 3-(aminosulfonyl)-4-chlorobenzoate (950 mg, 3.8 mmol) in THF/EtOH (40 mL, 1:1), CaCl2 (843 mg, 7.6 mmol) and NaBH4 (575 mg, 15.2 mmol) were added in one portion respectively. The reaction mixture was stirred at room temperature for 6 hours, then quenched with water. 1 M aqueous citric acid (10 mL) was added to the mixture and extracted with EtOAc (3×100 mL). The extracts were combined, washed with brine, and dried (Na2SO4). The solvent was evaporated to afford the product (696 mg, 83%) as a white solid. MS (ES+) m/z 244 [M+Na]+.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
843 mg
Type
reactant
Reaction Step One
Name
Quantity
575 mg
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1[Cl:15])[C:8](OC)=[O:9])(=[O:4])=[O:3].[Cl-].[Cl-].[Ca+2].[BH4-].[Na+]>C1COCC1.CCO>[Cl:15][C:14]1[CH:13]=[CH:12][C:7]([CH2:8][OH:9])=[CH:6][C:5]=1[S:2]([NH2:1])(=[O:4])=[O:3] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
NS(=O)(=O)C=1C=C(C(=O)OC)C=CC1Cl
Name
Quantity
843 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
575 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
THF EtOH
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
1 M aqueous citric acid (10 mL) was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CO)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 696 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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